molecular formula C11H19FN2O4S B6217917 tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 2751615-25-3

tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B6217917
CAS No.: 2751615-25-3
M. Wt: 294.3
InChI Key:
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Description

tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorosulfonyl-substituted heterocycles and tert-butyl esters. Examples are:

Uniqueness

The uniqueness of tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the fluorosulfonyl group, in particular, enhances its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2751615-25-3

Molecular Formula

C11H19FN2O4S

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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